4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN5 and a molecular weight of 227.7 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a piperazine ring substituted with a methyl group. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with 1-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate or triethylamine in a solvent like N,N-dimethylformamide or ethanol. The reaction mixture is heated to around 80°C and stirred overnight. After the reaction is complete, the product is isolated by filtration and purified using standard techniques .
Chemical Reactions Analysis
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like potassium carbonate and triethylamine, solvents such as N,N-dimethylformamide and ethanol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the amino group at the 2-position, which can affect its reactivity and biological activity.
6-(4-Methylpiperazin-1-yl)pyrimidin-2-amine:
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine: Has a different substitution pattern, which can alter its chemical behavior and biological effects.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQPQNNFLHVTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363305 | |
Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322691-38-3 | |
Record name | 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322691-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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